N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
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Overview
Description
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a complex organic compound that features a benzoxazole ring substituted with an iodophenyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The iodophenyl group can be introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The nitrobenzamide moiety can be introduced through a nitration reaction, where the benzoxazole intermediate is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the nitration and coupling reactions to ensure consistent product quality and yield. Additionally, the use of automated purification systems such as high-performance liquid chromatography (HPLC) can help in the efficient isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo further Suzuki-Miyaura coupling reactions to introduce additional aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Coupling Reactions: Aryl boronic acids, palladium catalyst, base (e.g., potassium phosphate), solvent (e.g., toluene).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzoxazole derivatives.
Coupling: Formation of polyaryl benzoxazole derivatives.
Scientific Research Applications
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to fluoresce under certain conditions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide:
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide: Features a fluorine atom, which can enhance its stability and bioavailability.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and potentially enhance its biological activity compared to its halogenated counterparts.
Properties
IUPAC Name |
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12IN3O4/c21-13-7-5-12(6-8-13)20-23-16-11-14(9-10-18(16)28-20)22-19(25)15-3-1-2-4-17(15)24(26)27/h1-11H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENZXZNTJISMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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